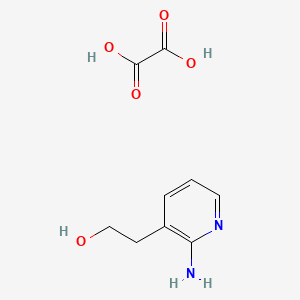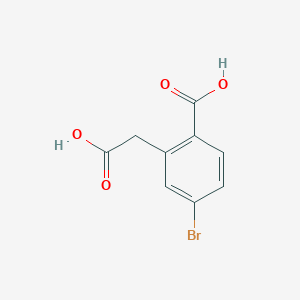
4-ブロモ-2-(カルボキシメチル)安息香酸
概要
説明
4-Bromo-2-(carboxymethyl)benzoic acid is a chemical compound with the CAS Number: 943749-63-1 . It has a molecular weight of 259.06 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 4-Bromo-2-(carboxymethyl)benzoic acid is1S/C9H7BrO4/c10-6-1-2-7 (9 (13)14)5 (3-6)4-8 (11)12/h1-3H,4H2, (H,11,12) (H,13,14) . This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis
4-Bromo-2-(carboxymethyl)benzoic acid is a solid at room temperature . The compound is stored in a sealed container in a dry room .科学的研究の応用
有機合成
4-ブロモ-2-(カルボキシメチル)安息香酸: は、有機合成における貴重なビルディングブロックです。その臭素原子は良好な脱離基であり、様々なカップリング反応による複雑な有機分子の合成に適しています。 この化合物は、パラジウム触媒クロスカップリング反応を通じてビアリール構造を構築するために使用できます .
環境科学
臭素化合物の環境運命は重要な関心の的であり、4-ブロモ-2-(カルボキシメチル)安息香酸は、環境における臭素化有機化合物の分解と変換を理解するための研究で使用できます .
Safety and Hazards
作用機序
In terms of pharmacokinetics, benzoic acid derivatives are generally well absorbed from the gastrointestinal tract, and the rate of absorption is increased if the drug is taken with food . Once absorbed, they are metabolized in the liver and excreted in the urine .
The action environment can influence the stability and efficacy of benzoic acid derivatives. Factors such as temperature, pH, and the presence of other substances can affect the stability of these compounds .
特性
IUPAC Name |
4-bromo-2-(carboxymethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO4/c10-6-1-2-7(9(13)14)5(3-6)4-8(11)12/h1-3H,4H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKVNGVXRHWUEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60702391 | |
| Record name | 4-Bromo-2-(carboxymethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60702391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943749-63-1 | |
| Record name | 4-Bromo-2-(carboxymethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60702391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
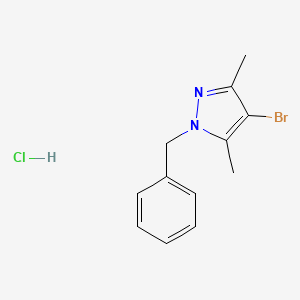
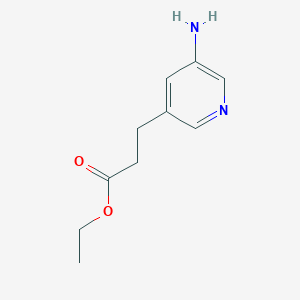

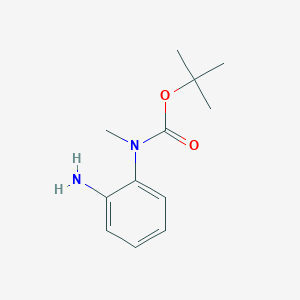
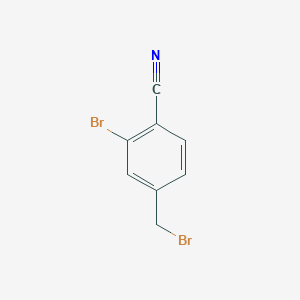
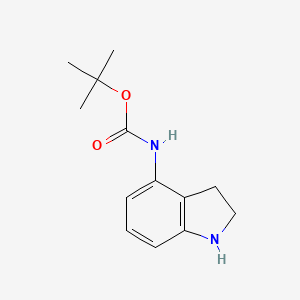

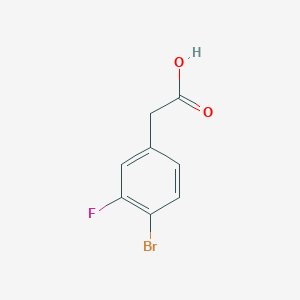


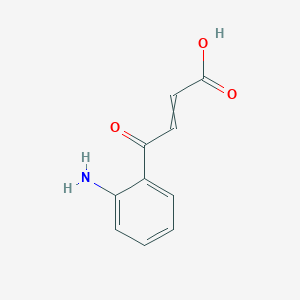
![[1,1'-Biphenyl]-4-propanal](/img/structure/B1524727.png)

